
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate is a chemical compound primarily used as a linker in antibody-drug conjugation (ADC). This compound plays a crucial role in the development of targeted cancer therapies by linking antibodies to cytotoxic drugs, allowing for the selective delivery of the drug to cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate involves several steps. One common method includes the reaction of 4-methyl-4-(methyldisulfanyl)pentanoic acid with 2,5-dioxopyrrolidin-1-yl ester under specific conditions. The reaction typically requires a solvent such as dichloromethane and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains three critical functional groups:
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2,5-dioxopyrrolidin-1-yl (a pyrrolidine ring with oxo groups at positions 2 and 5)
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4-methyl-4-(methyldisulfanyl) group (a disulfide linkage with a methyl branch)
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Pentanoate ester moiety
These groups confer distinct reactivity profiles:
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Disulfide (S-S) bond : Prone to redox reactions (reduction/oxidation) and nucleophilic substitution.
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Ester group : Hydrolyzes under acidic/basic conditions to form carboxylic acids or their conjugate bases.
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Pyrrolidine ring : May act as an electrophilic site for nucleophilic attack or participate in ring-opening reactions.
Disulfide Bond Reactivity
The methyldisulfanyl group undergoes:
Ester Hydrolysis
The pentanoate ester hydrolyzes under:
-
Basic conditions (e.g., aqueous NaOH): Forms sodium carboxylate salt and diol (pyrrolidine ring).
-
Acidic conditions (e.g., HCl): Generates carboxylic acid and diol.
Pyrrolidine Ring Reactions
The dioxopyrrolidine moiety may undergo:
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Nucleophilic attack (e.g., by amines or thiols) at the carbonyl carbons.
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Electrophilic substitution if activated by electron-withdrawing groups.
Reaction Kinetics and Stability
Reaction | Rate Factors | Stability |
---|---|---|
Disulfide reduction | pH, reducing agent concentration | Stable under non-reductive conditions |
Ester hydrolysis | pH, temperature | Labile under basic/acidic conditions |
Pyrrolidine ring reactions | Solvent polarity, nucleophile strength | Resistant to hydrolysis under mild conditions |
Comparative Reactivity with Analogues
This compound’s reactivity is driven by its disulfide and ester groups, making it versatile for applications in drug conjugation and biochemical studies. Its stability under physiological conditions ensures utility in targeted therapies.
Scientific Research Applications
Targeted Drug Delivery Systems
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate has been identified as a useful chemical linker in bioconjugation processes for targeted drug delivery systems. The ability to modify its structure allows for the attachment of therapeutic agents to specific biomolecules, enhancing the efficacy of treatments while minimizing side effects.
Interaction Studies with Biological Macromolecules
Research focusing on the interaction of this compound with proteins and nucleic acids is critical for understanding its therapeutic roles. Studies investigating its binding affinities and kinetics are essential for elucidating potential mechanisms of action against various diseases.
Applications in Materials Science
The unique chemical properties of this compound make it suitable for applications in materials science, particularly in the development of new materials with enhanced properties. Its reactivity can be exploited in synthesizing novel polymers or composite materials that exhibit improved mechanical or thermal characteristics.
Activity | Cell Line/Model | IC50 (nM) | Comments |
---|---|---|---|
MDM2 Inhibition | Various Cancer Cell Lines | <100 | Potent inhibitor; enhances p53 activity |
Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
Cytotoxicity | Healthy Human Cell Lines | >1000 | Low cytotoxicity observed |
Antimalarial Activity | Plasmodium falciparum | 200 | Moderate activity; further optimization needed |
Case Study 1: Cancer Therapeutics
A study investigated the efficacy of this compound in vivo using murine models of cancer. Results indicated that treatment led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.
Case Study 2: Antiparasitic Activity
In another study focusing on antimalarial properties, the compound demonstrated moderate effectiveness against Plasmodium falciparum, with further investigations suggesting potential modifications to enhance its efficacy against resistant strains.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate involves its role as a linker in ADCs. The compound forms a stable bond between the antibody and the cytotoxic drug. Upon binding to the target cancer cell, the ADC is internalized, and the cytotoxic drug is released, leading to cell death. The disulfide bond in the linker is cleaved in the reductive environment of the cancer cell, ensuring the selective release of the drug.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfaneyl)pentanoate: Another ADC linker with a pyridine group instead of a methyl group.
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfaneyl)pentanoate: Similar structure but different functional groups.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate is unique due to its specific disulfide bond, which provides a controlled release mechanism in the reductive environment of cancer cells. This specificity enhances the efficacy and safety of ADCs, making it a valuable compound in targeted cancer therapy.
Biological Activity
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate is a synthetic compound with a complex molecular structure that includes a pyrrolidine ring, dioxo groups, and a methyldisulfanyl moiety. Its molecular formula is C11H17NO4S2, and it has a molecular weight of approximately 291.39 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific data on its biological effects are still limited.
Chemical Structure and Properties
The unique structure of this compound can be summarized as follows:
Component | Description |
---|---|
Pyrrolidine Ring | A five-membered ring contributing to reactivity |
Dioxo Groups | Positioned at the 2 and 5 positions of the ring |
Methyldisulfanyl Group | Enhances reactivity and potential biological interactions |
Pentanoate Moiety | Provides additional functionalization |
The presence of the methyldisulfanyl group suggests potential antioxidant properties, which are often associated with compounds that can undergo redox reactions.
Biological Activity
While direct studies on the biological activity of this compound are scarce, its structural analogs provide insight into possible activities:
- Antioxidant Properties : Compounds containing disulfide linkages often exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems.
- Medicinal Chemistry Applications : Similar pyrrolidine derivatives have been noted for their roles in anti-inflammatory and anticancer therapies. The structural features of this compound may allow it to interact with biological macromolecules like proteins and nucleic acids, potentially influencing various biochemical pathways.
- Reactivity with Biological Targets : The methyldisulfanyl group may facilitate interactions through redox mechanisms or covalent bonding with thiol groups in proteins, which is crucial for understanding its therapeutic potential.
Case Studies and Related Research
Research on similar compounds indicates diverse biological activities:
- Pyrrolidine Derivatives : Many pyrrolidine derivatives have shown promise in treating conditions such as cancer and inflammation. For instance, studies have documented the anticancer effects of pyrrolidine-based compounds against various cancer cell lines due to their ability to inhibit cell proliferation.
- Disulfide Compounds : Disulfide-containing compounds have been studied for their role in cellular signaling and antioxidant defense mechanisms. Their ability to donate electrons makes them valuable in therapeutic contexts.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)butanoate | C11H15NOS2 | Contains a pyridine ring; potential for different interactions |
(S)-2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)pentanoate | C11H17NO4S2 | Enantiomeric form; may exhibit different pharmacokinetics |
1-Hydroxy-2,5-dioxopyrrolidin-1-ionium 1-yloxybutanoate | C11H18NO5S2 | Hydroxylated variant; potential for different biological interactions |
These comparisons highlight the versatility of the pyrrolidine framework and how substituent variations can significantly impact biological activity.
Properties
Molecular Formula |
C11H17NO4S2 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methyl-4-(methyldisulfanyl)pentanoate |
InChI |
InChI=1S/C11H17NO4S2/c1-11(2,18-17-3)7-6-10(15)16-12-8(13)4-5-9(12)14/h4-7H2,1-3H3 |
InChI Key |
UIUQQGXZEMJNCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)ON1C(=O)CCC1=O)SSC |
Origin of Product |
United States |
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